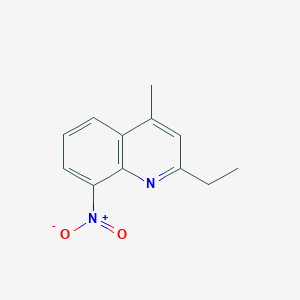

2-Ethyl-4-methyl-8-nitroquinoline

説明

2-Ethyl-4-methyl-8-nitroquinoline is a nitro-substituted quinoline derivative characterized by an ethyl group at position 2, a methyl group at position 4, and a nitro group at position 8. Quinoline derivatives are renowned for their pharmacological and chemical versatility, particularly in medicinal chemistry. For example, nitroquinolines are frequently explored for antimicrobial, antimalarial, and anticancer activities due to their electron-deficient aromatic system, which facilitates interactions with biological targets .

The nitro group at position 8 may further modulate electronic effects, influencing reactivity in synthetic transformations or binding affinity in biological systems .

特性

CAS番号 |

20168-48-3 |

|---|---|

分子式 |

C12H12N2O2 |

分子量 |

216.24 g/mol |

IUPAC名 |

2-ethyl-4-methyl-8-nitroquinoline |

InChI |

InChI=1S/C12H12N2O2/c1-3-9-7-8(2)10-5-4-6-11(14(15)16)12(10)13-9/h4-7H,3H2,1-2H3 |

InChIキー |

RHOGVMOYHYATHR-UHFFFAOYSA-N |

正規SMILES |

CCC1=NC2=C(C=CC=C2[N+](=O)[O-])C(=C1)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methyl-8-nitroquinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. The reaction involves the condensation of an aromatic amine with a carbonyl compound in the presence of an acid catalyst. For 2-Ethyl-4-methyl-8-nitroquinoline, the starting materials are 2-ethyl-4-methylquinoline and a nitro-substituted aromatic aldehyde. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of 2-Ethyl-4-methyl-8-nitroquinoline follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The final product is purified using techniques such as recrystallization or column chromatography.

化学反応の分析

反応の種類

2-エチル-4-メチル-8-ニトロキノリンは、以下を含む様々な化学反応を起こします。

酸化: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を用いてアミノ基に還元することができます。

還元: この化合物は、過酸化水素などの酸化剤を用いて酸化してキノリンN-オキシド誘導体を生成することができます。

置換: エチル基とメチル基は、適切な条件下でハロゲン化やニトロ化などの求電子置換反応を受けることができます。

一般的な試薬と条件

酸化: 過酸化水素、酢酸、および適切な触媒。

還元: 水素ガス、炭素担持パラジウム、および溶媒としてのエタノール。

置換: ハロゲン(塩素、臭素)、濃硫酸、および硝酸。

生成される主な生成物

酸化: キノリンN-オキシド誘導体。

還元: アミノキノリン誘導体。

置換: ハロゲン化またはニトロ化されたキノリン誘導体。

科学的研究の応用

Antimicrobial Properties

Research indicates that 2-Ethyl-4-methyl-8-nitroquinoline exhibits notable antimicrobial activity. Its ability to disrupt cellular functions makes it a candidate for developing new antimicrobial agents. The nitro group can undergo bioreduction in biological systems, generating reactive intermediates that may interact with DNA, leading to cytotoxic effects against various pathogens.

Anticancer Effects

The compound has been studied for its anticancer properties, particularly due to its ability to intercalate into DNA. This interaction can disrupt cellular processes and promote apoptosis in cancer cells. Studies have shown that derivatives of quinoline compounds, including 2-Ethyl-4-methyl-8-nitroquinoline, demonstrate significant efficacy against different cancer cell lines .

Case Study: Anticancer Activity

A study evaluating the anticancer activity of 2-Ethyl-4-methyl-8-nitroquinoline demonstrated its effectiveness against human lung cancer cell lines (A-549) and colon cancer cell lines (HCT-116). The results indicated that this compound could induce apoptosis and inhibit cell proliferation significantly more than control treatments .

Case Study: Mechanistic Insights

Further investigations into the mechanism of action revealed that 2-Ethyl-4-methyl-8-nitroquinoline interacts with DNA through intercalation, leading to structural changes that inhibit replication and transcription processes. This property is critical for understanding its potential as a chemotherapeutic agent.

作用機序

6. 類似の化合物との比較

2-エチル-4-メチル-8-ニトロキノリンは、以下のような他の類似の化合物と比較することができます。

- 4-メチル-8-ニトロキノリン

- 6-メトキシ-4-メチル-8-ニトロキノリン

- 6-クロロ-8-ニトロキノリン

- 8-メチル-5-ニトロキノリン

これらの化合物は、類似の構造的特徴を共有していますが、キノリン環上の置換基の位置と性質が異なります。2-エチル-4-メチル-8-ニトロキノリンにおけるエチル基、メチル基、およびニトロ基のユニークな組み合わせは、その独特の化学的および生物学的特性に貢献しています。

類似化合物との比較

Table 1: Structural Comparison of 2-Ethyl-4-methyl-8-nitroquinoline and Analogs

*Hypothetical data inferred from structural analogs.

Key Observations:

The morpholinyl group in 2-Methyl-5-(4-morpholinyl)-8-nitroquinoline introduces a heterocyclic amine, which is often associated with enhanced solubility and bioavailability in drug design .

Electronic Modulation: Chloro and ester groups in ethyl 4-chloro-8-nitroquinoline-3-carboxylate create distinct electronic profiles, likely influencing reactivity in nucleophilic substitution or hydrolysis reactions . The hydroxyl group in methyl 4-hydroxy-8-nitroquinoline-2-carboxylate may enable hydrogen bonding, a critical factor in enzyme inhibition .

生物活性

2-Ethyl-4-methyl-8-nitroquinoline is a nitrogen-containing heterocyclic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its antimicrobial, anticancer, and genotoxic properties, supported by recent research findings and data tables.

Chemical Structure and Properties

The compound features a unique substitution pattern with an ethyl group at the second position and a nitro group at the eighth position. These substitutions significantly influence its chemical reactivity and biological activities. The quinoline structure consists of a fused benzene and pyridine ring, which allows for interactions with various biological macromolecules.

Antimicrobial Activity

2-Ethyl-4-methyl-8-nitroquinoline has demonstrated notable antimicrobial properties. Research indicates that quinoline derivatives can inhibit the growth of various bacteria and fungi. The mechanism of action typically involves the intercalation of the quinoline ring into DNA, disrupting cellular functions and leading to cell death.

Table 1: Antimicrobial Activity of 2-Ethyl-4-methyl-8-nitroquinoline

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Properties

The anticancer effects of 2-Ethyl-4-methyl-8-nitroquinoline have been a focal point in recent studies. The nitro group can undergo bioreduction in biological systems, generating reactive intermediates that interact with DNA, potentially leading to cytotoxic effects. Quinoline derivatives are known to promote apoptosis in cancer cells by disrupting DNA function.

Case Studies

- In vitro Study on Cancer Cell Lines : A study evaluated the effects of 2-Ethyl-4-methyl-8-nitroquinoline on various cancer cell lines, including breast and lung cancer cells. The compound exhibited significant cytotoxicity, with IC50 values ranging from 10 to 20 µM, indicating its potential as an anticancer agent .

- Mechanism of Action : The compound's ability to intercalate into DNA was confirmed through molecular docking studies, suggesting that it may disrupt the replication process in cancer cells .

Table 2: Anticancer Activity of 2-Ethyl-4-methyl-8-nitroquinoline

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15 | |

| A549 (Lung) | 12 | |

| HeLa (Cervical) | 18 |

Genotoxicity Studies

Genotoxic effects have also been reported for 2-Ethyl-4-methyl-8-nitroquinoline. Studies indicate that it can induce mutations in bacterial systems, suggesting potential risks associated with its use.

Key Findings

- Salmonella Mutagenicity Assays : The compound tested positive in several Salmonella reverse mutation assays, indicating its potential mutagenic properties .

- DNA Damage Assessment : In vitro assays demonstrated that exposure to 2-Ethyl-4-methyl-8-nitroquinoline resulted in increased levels of DNA strand breaks in human cell lines, highlighting concerns regarding its genotoxic potential .

Table 3: Genotoxicity Data

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。